Ethyl2,5-dihydrofuran-2-carboxylate
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Overview
Description
Ethyl 2,5-dihydrofuran-2-carboxylate is a heterocyclic organic compound with a furan ring structure It is a derivative of furan, which is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,5-dihydrofuran-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide. This reaction yields ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate, which can be further processed to obtain the desired compound .
Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form ethyl 4-acetyl-5-methylfuran-3-carboxylate .
Industrial Production Methods
Industrial production of ethyl 2,5-dihydrofuran-2-carboxylate typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and availability of starting materials. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-dihydrofuran-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Oxidation of ethyl 2,5-dihydrofuran-2-carboxylate can be achieved using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions result in the formation of various derivatives with modified functional groups.
Scientific Research Applications
Ethyl 2,5-dihydrofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Industry: It is utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 2,5-dihydrofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects . The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
Ethyl 2,5-dihydrofuran-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate: This compound exhibits anti-inflammatory and anticancer activities.
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Known for its antimicrobial properties.
Ethyl 4-acetyl-5-methylfuran-3-carboxylate: Used in organic synthesis for constructing complex molecules.
The uniqueness of ethyl 2,5-dihydrofuran-2-carboxylate lies in its specific structure and the versatility of its derivatives in various applications.
Properties
IUPAC Name |
ethyl 2,5-dihydrofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-2-9-7(8)6-4-3-5-10-6/h3-4,6H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCPABAPTDGTHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C=CCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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